![molecular formula C13H16BrN5O3S B10788965 4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788965.png)
4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound features a pyrimidine ring substituted with a bromine atom and an amino group, which is further connected to a benzenesulfonamide moiety. The presence of the hydroxypropan-2-ylamino group adds to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Bromination: The pyrimidine ring is then brominated using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Amination: The brominated pyrimidine undergoes nucleophilic substitution with 1-hydroxypropan-2-ylamine to introduce the hydroxypropan-2-ylamino group.
Coupling with Benzenesulfonamide: Finally, the amino group on the pyrimidine ring is coupled with benzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the hydroxypropan-2-ylamino moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide can be studied for its potential antibacterial and antifungal properties. Its sulfonamide moiety is known to inhibit the growth of certain bacteria by interfering with folic acid synthesis.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist, making it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide is likely related to its ability to inhibit enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid production and ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: A sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the hydroxypropan-2-ylamino group. These structural features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C13H16BrN5O3S |
|---|---|
Molecular Weight |
402.27 g/mol |
IUPAC Name |
4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H16BrN5O3S/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19) |
InChI Key |
MJIALGDLOLWBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


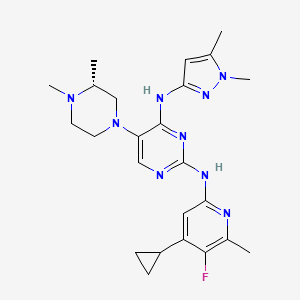
![(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10788899.png)
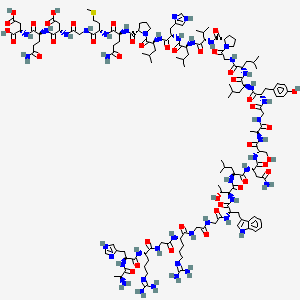
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788907.png)
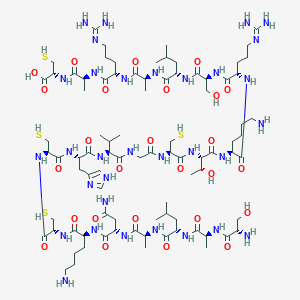
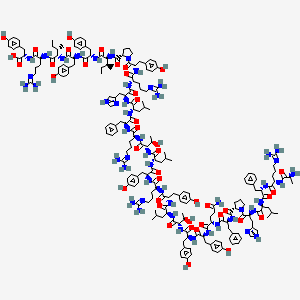
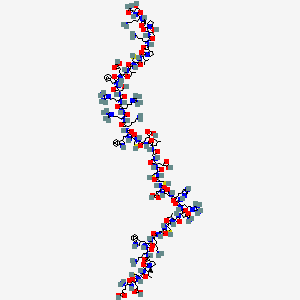
![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10788930.png)
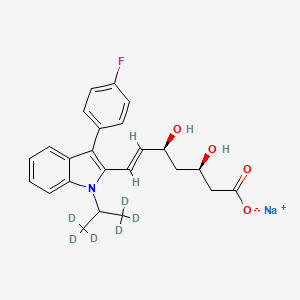
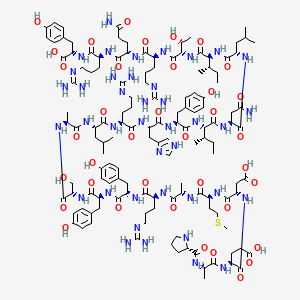
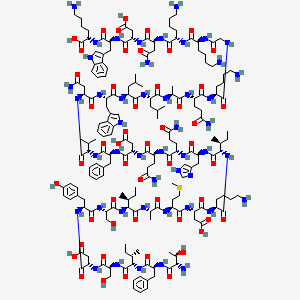
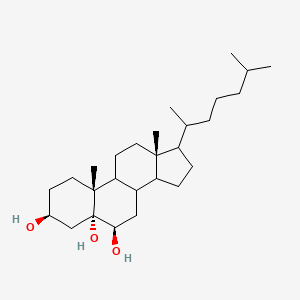
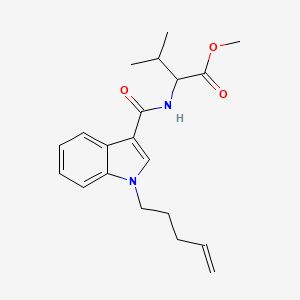
![2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788958.png)
